molecular formula C26H20N2O6 B12192876 (4E)-5-[4-(benzyloxy)phenyl]-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

(4E)-5-[4-(benzyloxy)phenyl]-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

Cat. No.: B12192876
M. Wt: 456.4 g/mol
InChI Key: VFPILFNFYRFRGK-UHFFFAOYSA-N
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Description

(4E)-5-[4-(benzyloxy)phenyl]-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a benzyloxyphenyl group, a furan ring, and an oxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-[4-(benzyloxy)phenyl]-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione typically involves multiple steps, including the formation of the pyrrolidine-2,3-dione core, the introduction of the benzyloxyphenyl group, and the attachment of the furan and oxazolyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-[4-(benzyloxy)phenyl]-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The benzyloxyphenyl and furan groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(4E)-5-[4-(benzyloxy)phenyl]-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-5-[4-(benzyloxy)phenyl]-4-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C26H20N2O6

Molecular Weight

456.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-phenylmethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H20N2O6/c1-16-14-21(27-34-16)28-23(22(25(30)26(28)31)24(29)20-8-5-13-32-20)18-9-11-19(12-10-18)33-15-17-6-3-2-4-7-17/h2-14,23,30H,15H2,1H3

InChI Key

VFPILFNFYRFRGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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